molecular formula C7H10N2O2S B1668351 Carbimazole CAS No. 22232-54-8

Carbimazole

Numéro de catalogue B1668351
Numéro CAS: 22232-54-8
Poids moléculaire: 186.23 g/mol
Clé InChI: CFOYWRHIYXMDOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carbimazole is a drug used to treat hyperthyroidism . It is a pro-drug, which means it is converted to its active form, methimazole, after absorption . Methimazole prevents the thyroid peroxidase enzyme from iodinating and coupling the tyrosine residues on thyroglobulin, hence reducing the production of the thyroid hormones T3 and T4 .


Synthesis Analysis

The synthesis of Carbimazole involves the introduction of an ethoxycarbonyl group in methimazole and its selenium analogue . This not only prevents the oxidation to the corresponding disulfide and diselenide but also reduces the zwitterionic character .


Molecular Structure Analysis

Carbimazole’s molecular structure has been analyzed using various techniques such as NMR crystallography . These studies provide insights into the dynamic behavior of the molecule and its structural refinement .


Chemical Reactions Analysis

Carbimazole is metabolized to methimazole, which is responsible for its antithyroid activity . It decreases the uptake and concentration of inorganic iodine by the thyroid and reduces the formation of di-iodotyrosine and thyroxine .


Physical And Chemical Properties Analysis

Carbimazole’s physical and chemical properties have been studied using various techniques . These studies provide insights into the stability, dynamic behavior, and structural refinement of the molecule .

Applications De Recherche Scientifique

1. Effects on Reproductive System

Carbimazole, primarily used in the treatment of hyperthyroidism, has shown significant impacts on the reproductive systems of animals in research studies. In male albino rats, carbimazole induced notable changes in the testicular structure and function. These changes included reduced body and testes weight, alterations in the diameter of seminiferous tubules, degeneration of spermatogenic cells, and decreased levels of testosterone and other hormones. The studies also noted oxidative stress and histological changes in the testes due to carbimazole exposure (Sakr, Mahran, & Nofal, 2011).

2. Interaction with Antioxidants

Research has explored the interaction of carbimazole with antioxidants like selenium and parsley extract. Selenium administration alongside carbimazole showed protective effects against histological and oxidative damage in both the prostate and testes of rats. This suggests selenium's potential role in mitigating carbimazole-induced tissue alterations (Sakr, Mahran, & Nofal, 2012). Similarly, parsley extract was found to protect against carbimazole-induced alterations in the exocrine pancreas of male albino rats, highlighting its potential as a protective agent against specific drug-induced damages (Elswaidy, Bahey, & Sadek, 2021).

3. Impact on Other Organs

Carbimazole has also been studied for its effects on other organs like the parotid glands and adrenal glands in animal models. These studies have observed significant morphological changes and tissue degeneration in these organs upon exposure to carbimazole, indicating its broad systemic impact beyond its primary therapeutic use (Hassan, Adawy, & Rabea, 2020).

Mécanisme D'action

Target of Action

The primary target of Carbimazole is the Thyroid Peroxidase (TPO) enzyme . This enzyme plays a crucial role in the production of thyroid hormones, which are essential for the regulation of metabolism in the body .

Mode of Action

Carbimazole is an antithyroid agent that works by decreasing the uptake and concentration of inorganic iodine by the thyroid gland . It also reduces the formation of di-iodotyrosine and thyroxine . Once converted to its active form, methimazole, it prevents the TPO enzyme from coupling and iodinating the tyrosine residues on thyroglobulin . This action reduces the production of the thyroid hormones T3 and T4 .

Biochemical Pathways

The inhibition of the TPO enzyme disrupts the synthesis of thyroid hormones, specifically T3 and T4 . These hormones are involved in numerous biochemical pathways that regulate metabolic processes in the body. By reducing their production, Carbimazole effectively slows down these metabolic processes .

Pharmacokinetics

Carbimazole is a pro-drug, which means it is metabolized into its active form, methimazole, after absorption . It is known that it has a protein binding of 85% .

Result of Action

The result of Carbimazole’s action is a reduction in the levels of thyroid hormones in the body . This leads to a decrease in the metabolic rate and alleviates symptoms of conditions like hyperthyroidism and thyrotoxicosis .

Action Environment

The efficacy and stability of Carbimazole can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption and metabolism . Additionally, individual patient characteristics such as age, gender, and overall health status can also impact the drug’s effectiveness .

Safety and Hazards

Carbimazole is associated with an increased risk of congenital malformations, especially when administered in the first trimester of pregnancy and at high doses . It is also associated with a sudden drop in white blood cell count, making it harder to fight infections . Other safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Orientations Futures

The optimal management of Carbimazole-resistant Graves’ disease remains a diagnostic and therapeutic challenge . Most patients may require definitive therapy, hence arrangements should be made timely with simultaneous attempts to reduce the thyrotoxic state .

Propriétés

IUPAC Name

ethyl 3-methyl-2-sulfanylideneimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-7(10)9-5-4-8(2)6(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOYWRHIYXMDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CN(C1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022736
Record name Carbimazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carbimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.14e+00 g/L
Record name Carbimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Carbimazole is an aitithyroid agent that decreases the uptake and concentration of inorganic iodine by thyroid, it also reduces the formation of di-iodotyrosine and thyroxine. Once converted to its active form of methimazole, it prevents the thyroid peroxidase enzyme from coupling and iodinating the tyrosine residues on thyroglobulin, hence reducing the production of the thyroid hormones T3 and T4.
Record name Carbimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00389
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Carbimazole

CAS RN

22232-54-8
Record name Carbimazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22232-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbimazole [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022232548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00389
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carbimazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbimazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbimazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBIMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KQ660G60G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carbimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

123.5 °C
Record name Carbimazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00389
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carbimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbimazole
Reactant of Route 2
Reactant of Route 2
Carbimazole
Reactant of Route 3
Reactant of Route 3
Carbimazole
Reactant of Route 4
Carbimazole
Reactant of Route 5
Reactant of Route 5
Carbimazole
Reactant of Route 6
Reactant of Route 6
Carbimazole

Q & A

Q1: How does Carbimazole exert its antithyroid effect?

A1: Carbimazole itself is a prodrug, rapidly metabolized into Methimazole, the active antithyroid agent. Methimazole acts by inhibiting thyroid peroxidase, a key enzyme involved in thyroid hormone synthesis. [, ]

Q2: Can you elaborate on the role of thyroid peroxidase in thyroid hormone production?

A2: Thyroid peroxidase catalyzes the iodination of tyrosine residues within thyroglobulin, a precursor protein. This iodination is essential for the formation of the thyroid hormones Triiodothyronine (T3) and Thyroxine (T4). [, ]

Q3: What are the downstream consequences of inhibiting thyroid peroxidase?

A3: By inhibiting thyroid peroxidase, Methimazole disrupts the production of T3 and T4, leading to a decrease in circulating thyroid hormone levels. This effectively reduces thyroid gland activity, hence its use in treating hyperthyroidism. [, , , ]

Q4: What is the molecular formula and weight of Carbimazole?

A4: Carbimazole has the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol. []

Q5: Is there any spectroscopic data available for Carbimazole?

A5: Yes, Carbimazole can be analyzed using various spectroscopic techniques, including UV-Vis spectrophotometry. It exhibits a characteristic absorbance peak around 291 nm. []

Q6: What is known about the stability of Carbimazole in different formulations?

A6: The stability of Carbimazole can be influenced by factors like pH, temperature, and excipients used in formulations. Research is ongoing to develop stable and bioavailable formulations, including controlled-release tablets. [, , ]

Q7: Have there been any computational studies on Carbimazole?

A8: Yes, computational chemistry techniques like QSAR (Quantitative Structure-Activity Relationship) modeling have been employed to investigate the relationship between the structure of Carbimazole analogs and their antithyroid activity. [, ]

Q8: How do structural modifications of Carbimazole impact its antithyroid activity?

A9: Studies exploring the SAR of Carbimazole analogs have revealed that specific structural features are crucial for its interaction with thyroid peroxidase and its inhibitory activity. Modifications to these key regions can significantly alter its potency and selectivity. [, , ]

Q9: What are the challenges in formulating stable Carbimazole products?

A10: Carbimazole's stability can be affected by various factors. Formulation scientists are continuously exploring strategies to overcome these challenges and develop formulations that ensure its stability, solubility, and bioavailability, such as controlled-release tablets for once-daily dosing in cats. [, , ]

Q10: Are there specific SHE (Safety, Health, and Environment) regulations regarding Carbimazole handling and disposal?

A11: Yes, due to its pharmacological activity and potential environmental impact, Carbimazole handling and disposal are subject to specific SHE regulations. Researchers and manufacturers must adhere to strict guidelines to minimize risks and ensure responsible practices. [, ]

Q11: What is the ADME profile of Carbimazole?

A12: Carbimazole is rapidly absorbed after oral administration and extensively metabolized, primarily in the liver, to its active form, Methimazole. It is then excreted mainly in urine. [, ]

Q12: How do food intake and other factors influence the pharmacokinetics of Carbimazole?

A13: Studies have shown that food intake can enhance the absorption of Carbimazole. Other factors like age, liver function, and concurrent medications can also influence its pharmacokinetic parameters. []

Q13: What in vitro models are used to study the effects of Carbimazole?

A14: Cell-based assays utilizing thyroid cell lines are employed to investigate the direct effects of Carbimazole and Methimazole on thyroid hormone synthesis and cell proliferation. [, ]

Q14: What animal models are relevant for studying Carbimazole's effects?

A15: Rodent models, particularly rats, are commonly used to study the in vivo effects of Carbimazole on thyroid function, morphology, and potential toxicity. [, , , , , , , , ]

Q15: Are there known mechanisms of resistance to Carbimazole?

A16: While resistance to Carbimazole is considered rare, factors like non-compliance with treatment and individual variability in drug metabolism can influence its effectiveness. [, ]

Q16: What are the known adverse effects associated with Carbimazole use?

A17: While generally considered safe, Carbimazole can cause side effects. For detailed information on potential adverse effects, please consult relevant medical literature and prescribing information. [, , , , , , , , , ]

Q17: Are there efforts to develop targeted drug delivery systems for Carbimazole?

A18: Researchers are exploring innovative drug delivery approaches, such as transdermal formulations, to improve patient compliance and potentially reduce systemic side effects. []

Q18: Are there any biomarkers to monitor Carbimazole treatment response?

A19: Thyroid function tests, including serum levels of T3, T4, and TSH, are routinely used to monitor treatment response and adjust Carbimazole dosage. [, , , ]

Q19: What analytical methods are used to quantify Carbimazole and Methimazole?

A20: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry, is widely used for the accurate quantification of Carbimazole and Methimazole in biological samples and pharmaceutical formulations. [, ]

Q20: How do the dissolution properties of Carbimazole formulations affect its bioavailability?

A22: The dissolution rate of Carbimazole tablets significantly influences its absorption and therapeutic efficacy. Different formulations, including controlled-release systems, are designed to optimize its dissolution profile and bioavailability. []

Q21: What quality control measures are implemented in Carbimazole manufacturing?

A24: Stringent quality control measures are employed throughout the manufacturing process, from raw material sourcing to final product release, to ensure the consistency, safety, and efficacy of Carbimazole. []

Q22: Can Carbimazole elicit immunological responses?

A25: While uncommon, Carbimazole can potentially induce immunological responses, including hypersensitivity reactions. Monitoring for such responses is crucial during therapy. []

Q23: Does Carbimazole interact with drug transporters?

A26: Research suggests that Carbimazole may interact with specific drug transporters, influencing its absorption, distribution, and elimination. Further studies are needed to elucidate the clinical relevance of these interactions. []

Q24: What is known about the biocompatibility of Carbimazole?

A28: Studies have focused on assessing the potential toxicity of Carbimazole, particularly in relation to its effects on various organs. While generally considered safe at therapeutic doses, adverse effects can occur. []

Q25: Are there alternative treatments for conditions where Carbimazole is used?

A29: Yes, other antithyroid drugs like Propylthiouracil are available. The choice of treatment depends on individual patient factors and clinical judgment. Radioactive iodine therapy and surgery are also options for certain cases. [, , ]

Q26: Are there specific guidelines for the recycling and disposal of Carbimazole?

A30: As with many pharmaceuticals, improper disposal of Carbimazole can contribute to environmental contamination. Proper waste management practices and potential recycling strategies are essential to minimize its ecological impact. []

Q27: What research infrastructure and resources are important for Carbimazole research?

A31: Advanced analytical techniques like HPLC and mass spectrometry, cell culture facilities, and animal models are essential for ongoing Carbimazole research. Collaborative efforts and data sharing platforms facilitate scientific advancements in this field. []

Q28: What are some key milestones in the history of Carbimazole research?

A32: The discovery of Carbimazole and its subsequent introduction as an antithyroid therapy marked a significant advancement in the treatment of hyperthyroidism. Ongoing research continues to optimize its use and explore new therapeutic applications. []

Q29: How does Carbimazole research intersect with other scientific disciplines?

A33: Carbimazole research involves a multidisciplinary approach, integrating knowledge from endocrinology, pharmacology, medicinal chemistry, toxicology, and environmental science. This collaborative approach drives innovation and comprehensive understanding. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.